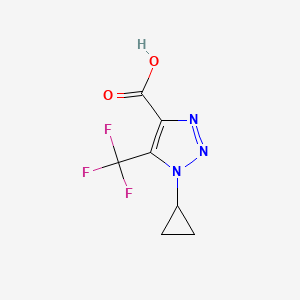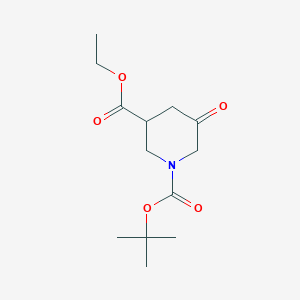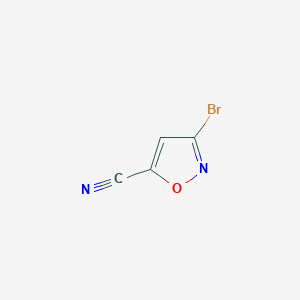
3-Bromoisoxazole-5-carbonitrile
Overview
Description
3-Bromoisoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HBrN2O. It features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a cyano group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets based on their chemical diversity . The bromine atom in 3-Bromoisoxazole-5-carbonitrile could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoxazole derivatives , it is plausible that this compound could have a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Bromoisoxazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One notable interaction is with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. Studies have shown that this compound derivatives can inhibit GAPDH activity, leading to a reduction in glycolytic flux . This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . Additionally, this compound interacts with other proteins and enzymes involved in metabolic pathways, further influencing cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma cells, this compound has been shown to induce autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to decreased ATP production and increased oxidative stress. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity . This inhibition leads to a cascade of cellular events, including the activation of autophagy and apoptosis pathways. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of GAPDH and persistent effects on cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH. By inhibiting this enzyme, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins, facilitating its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-2-nitropropene with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium carbonate in an aqueous or methanolic medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can participate in [3+2] cycloaddition reactions with dipolarophiles like alkynes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Cycloaddition Reactions: Typical conditions involve the use of copper(I) or ruthenium(II) catalysts in organic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Cycloaddition Reactions: Products are typically fused ring systems or substituted isoxazoles.
Scientific Research Applications
3-Bromoisoxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It finds applications in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 3-Chloroisoxazole-5-carbonitrile
- 3-Fluoroisoxazole-5-carbonitrile
- 3-Iodoisoxazole-5-carbonitrile
Comparison: 3-Bromoisoxazole-5-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities to biological targets .
Properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIUIHYRVDAYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241897-95-9 | |
| Record name | 3-bromo-1,2-oxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


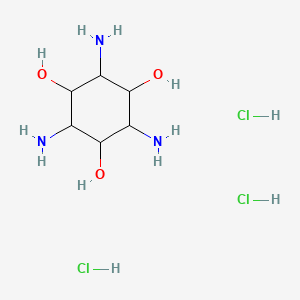
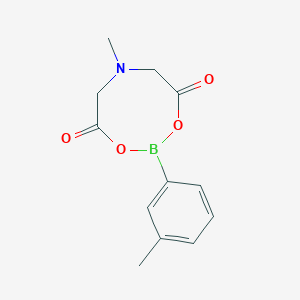
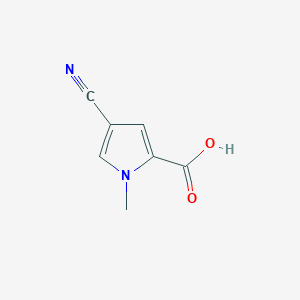
![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)


![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
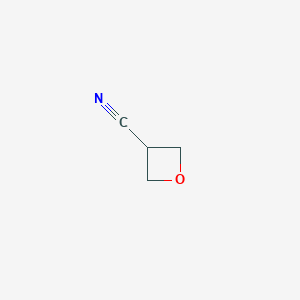
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
